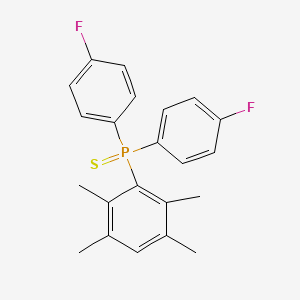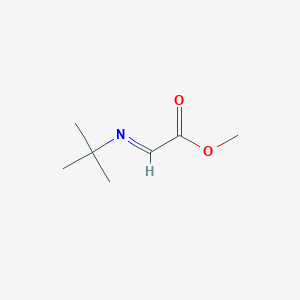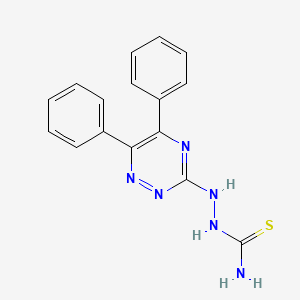
Bis(4-fluorophenyl)(sulfanylidene)(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-fluorophenyl)(sulfanylidene)(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane is a complex organophosphorus compound It features a phosphane core with two 4-fluorophenyl groups and a sulfanylidene group attached to a 2,3,5,6-tetramethylphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-fluorophenyl)(sulfanylidene)(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane typically involves the reaction of 4-fluorophenyl lithium with a suitable phosphane precursor under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF) to facilitate the reaction. The reaction mixture is then treated with a sulfanylidene source to introduce the sulfanylidene group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-fluorophenyl)(sulfanylidene)(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphane oxides.
Reduction: Reduction reactions can convert it into phosphane hydrides.
Substitution: The fluorine atoms can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include phosphane oxides, phosphane hydrides, and various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Bis(4-fluorophenyl)(sulfanylidene)(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is used in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of Bis(4-fluorophenyl)(sulfanylidene)(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes or receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. The sulfanylidene group plays a crucial role in stabilizing these complexes and enhancing their reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(4-fluorophenyl)(sulfanylidene)(phenyl)-lambda~5~-phosphane
- Bis(4-fluorophenyl)(sulfanylidene)(4-methylphenyl)-lambda~5~-phosphane
Uniqueness
The uniqueness of Bis(4-fluorophenyl)(sulfanylidene)(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane lies in its tetramethylphenyl group, which provides steric hindrance and influences the compound’s reactivity and stability
Propiedades
| 110407-62-0 | |
Fórmula molecular |
C22H21F2PS |
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
bis(4-fluorophenyl)-sulfanylidene-(2,3,5,6-tetramethylphenyl)-λ5-phosphane |
InChI |
InChI=1S/C22H21F2PS/c1-14-13-15(2)17(4)22(16(14)3)25(26,20-9-5-18(23)6-10-20)21-11-7-19(24)8-12-21/h5-13H,1-4H3 |
Clave InChI |
YMRWOKDYGKQCLH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C)P(=S)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,4,4-Tetramethyl-3-oxa-6-selenabicyclo[3.1.0]hex-1(5)-ene](/img/no-structure.png)

![2,3-Dimethylpyrido[1,2-a]indole-1,4-dione](/img/structure/B14314796.png)

![2-[(tert-Butylsulfanyl)methyl]prop-2-enenitrile](/img/structure/B14314816.png)
![2-[(Hexadec-9-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14314836.png)

